Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate (CAS: 861452-15-5; Molecular Formula: C₁₄H₁₁NO₂S₂; Molecular Weight: 289.38 g/mol) is a thiophene-based heterocyclic compound featuring an isothiocyanate (-NCS) group at the 2-position and a phenyl substituent at the 5-position of the thiophene ring . The ethyl ester group at the 3-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. This compound is structurally distinct due to the electron-withdrawing isothiocyanate group, which influences its reactivity in nucleophilic addition and cycloaddition reactions. Its synthesis typically involves Gewald-like thiophene ring formation followed by functionalization of the amino group to isothiocyanate .
Properties
IUPAC Name |
ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-2-17-14(16)11-8-12(19-13(11)15-9-18)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFCEMRIQOSVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208196 | |
| Record name | Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85716-86-5 | |
| Record name | Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85716-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate typically involves the reaction of ethyl 2-amino-5-phenylthiophene-3-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as chloroform, under ambient temperature conditions
Chemical Reactions Analysis
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic compounds.
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Mthis compound
- Molecular Formula: C₁₃H₉NO₂S₂
- Molecular Weight : 275.35 g/mol
- Key Difference : Replacement of the ethyl ester with a methyl ester reduces molecular weight and alters lipophilicity. This compound (CAS: 85716-86-5) has been discontinued commercially, limiting its accessibility compared to the ethyl variant .
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate
- Molecular Formula: C₁₃H₁₂ClNO₂S
- Molecular Weight : 289.76 g/mol
- Key Difference: Substitution of the isothiocyanate group with an amino (-NH₂) and chloro (-Cl) group at the 2- and 4-positions, respectively. This modification decreases electrophilicity but enhances stability, making it suitable for pharmaceutical intermediates (e.g., antimalarial agents) .
Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate
- Molecular Formula: C₁₅H₁₅ClNO₂S
- Molecular Weight : 324.80 g/mol
Physicochemical and Reactivity Comparison
| Property | This compound | Mthis compound | Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 289.38 | 275.35 | 289.76 |
| Solubility | Moderate in DMSO, Chloroform | Higher in polar solvents due to smaller ester | Low in water, soluble in DMF |
| Reactivity | High (isothiocyanate participates in cycloadditions) | Similar reactivity but lower thermal stability | Limited (amine/chloro groups require activation) |
| Applications | Drug discovery, polymer precursors | Discontinued; historical research use | Antiparasitic agents, agrochemicals |
Research Findings and Limitations
- Synthetic Challenges : The isothiocyanate group in this compound requires careful handling due to sensitivity to moisture and heat, complicating large-scale production .
- Comparative Stability : Methyl analogues degrade faster under basic conditions, whereas ethyl derivatives exhibit prolonged shelf life .
- Biological Efficacy: Amino-substituted variants lack the electrophilic reactivity of isothiocyanates, reducing their utility in covalent inhibitor design but improving safety profiles .
Biological Activity
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is an organic compound characterized by its unique structure, which includes an isothiocyanate functional group, a thiophene ring, and an ester group. The molecular formula of this compound is CHNOS, with a molecular weight of approximately 289.37 g/mol. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The presence of the isothiocyanate group is significant for the compound's reactivity and biological interactions. Isothiocyanates are known for their ability to form covalent bonds with nucleophiles, which can lead to alterations in protein function and cellular processes. The thiophene ring contributes to the compound's aromatic character, enhancing its stability and reactivity.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, leading to changes in cellular signaling pathways. For instance, studies have shown that isothiocyanates can inhibit tumor growth by modulating the activity of various kinases involved in cell proliferation and survival .
Interaction with Biomolecules
The compound has been shown to interact with metabotropic glutamate receptors, which play a crucial role in calcium signaling pathways within cells. This interaction suggests potential therapeutic effects in neurodegenerative diseases and other conditions linked to calcium dysregulation .
Study on Anticancer Activity
A study focused on the anticancer activity of this compound demonstrated its effectiveness against leukemia cell lines. The concentration inhibiting 50% cell growth (GI) was determined through colorimetric assays, revealing significant cytotoxic effects at concentrations as low as 10 µM .
Ecotoxicological Effects
Another study explored the ecotoxicological effects of related isothiocyanates on soil arthropods. It was found that exposure to these compounds could disrupt gene expression related to fatty acid metabolism and reproduction, indicating a broader ecological impact .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | Contains an amino group instead of isothiocyanate | Exhibits different biological activity due to amino substitution |
| Methyl 2-isothiocyanato-5-methyl-thiophene-3-carboxylate | Lacks phenyl substitution | Simpler structure limits reactivity and applications |
| Phenyl isothiocyanate | Lacks thiophene ring | Less versatile in synthetic applications |
The mechanism of action for this compound primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The thiophene ring may also interact with biological targets, contributing to the compound’s overall activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
